molecular formula C9H10N2OS B8534941 5-Methyl-2-(3-pyridyl)thiazolidin-4-one

5-Methyl-2-(3-pyridyl)thiazolidin-4-one

Cat. No. B8534941
M. Wt: 194.26 g/mol
InChI Key: HBJYXEMQCRRCKC-UHFFFAOYSA-N
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Patent
US05106860

Procedure details

According to the procedure of Example 3, the title compound was prepared by using nicotinaldehyde, ammonium carbonate, and thiolactic acid as charge stock. m.p. 109.5°-110.5° C. IR (nujol) [cm-1 ]; 1680.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[C:9](=[O:12])([O-])[O-].[NH4+:13].[NH4+].[C:15](O)(=[S:19])[CH:16](C)O>>[CH3:16][CH:15]1[S:19][CH:1]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[NH:13][C:9]1=[O:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=S)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
as charge stock

Outcomes

Product
Name
Type
product
Smiles
CC1C(NC(S1)C=1C=NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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